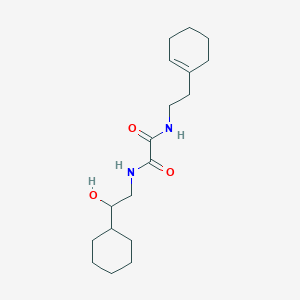
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes both cyclohexene and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the following steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through the hydrogenation of benzene or the dehydrogenation of cyclohexane.
Alkylation: The cyclohexene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated cyclohexene with oxalyl chloride and a suitable amine to form the oxalamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.
Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethyl or hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of cyclohexane derivatives.
Substitution: Can yield a variety of substituted oxalamides.
Wissenschaftliche Forschungsanwendungen
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural features.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexene and cyclohexyl groups may facilitate binding to hydrophobic pockets, while the oxalamide moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the cyclohexyl group, which may affect its binding properties and reactivity.
N1-(2-(cyclohexyl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide: Contains a fully saturated cyclohexyl group instead of the cyclohexene group, potentially altering its chemical behavior.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is unique due to the presence of both cyclohexene and cyclohexyl groups, which confer distinct chemical and physical properties. This dual functionality can enhance its versatility in various applications compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-16(15-9-5-2-6-10-15)13-20-18(23)17(22)19-12-11-14-7-3-1-4-8-14/h7,15-16,21H,1-6,8-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIHCMGILJODIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
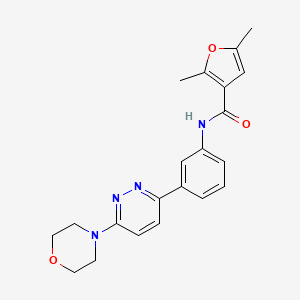
![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2434339.png)
![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)
![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)
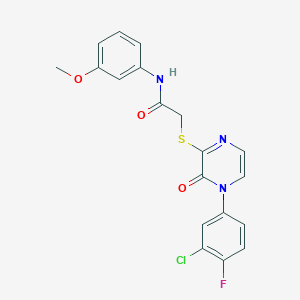
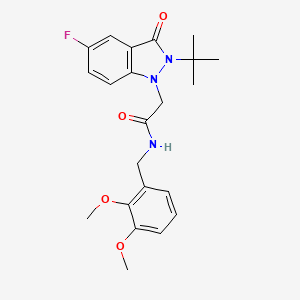
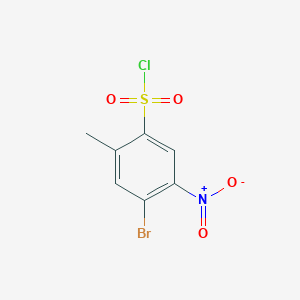
![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)
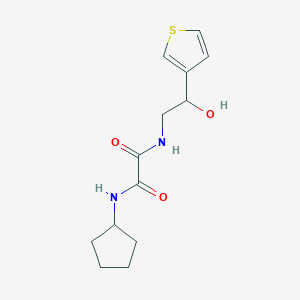
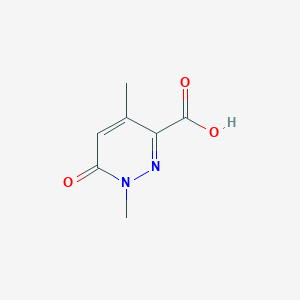
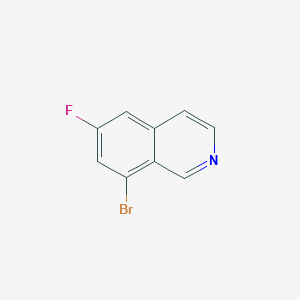
![7-cyclopropyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434358.png)
